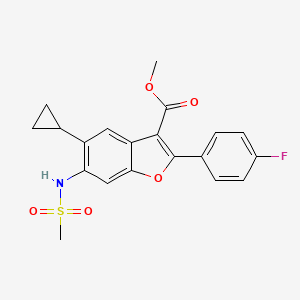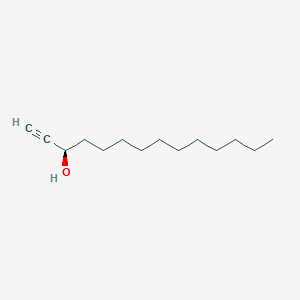
1-Tetradecyn-3-ol, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetradecyn-3-ol, (3R)- is an organic compound with the molecular formula C14H26O. It is a long-chain fatty alcohol characterized by the presence of a triple bond (C≡C) and a hydroxyl group (OH) at the third carbon atom. This compound is notable for its applications in various fields, including organic synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tetradecyn-3-ol, (3R)- can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with ethylene oxide in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the use of Grignard reagents, where a Grignard reagent derived from 1-dodecyne reacts with formaldehyde, followed by acidic workup to produce 1-Tetradecyn-3-ol, (3R)-.
Industrial Production Methods: Industrial production of 1-Tetradecyn-3-ol, (3R)- often involves catalytic processes. For instance, the hydroformylation of 1-dodecyne using a water-soluble catalyst in a biphasic system can yield the compound efficiently. This method is advantageous due to its high selectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tetradecyn-3-ol, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a halide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
1-Tetradecyn-3-ol, (3R)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Tetradecyn-3-ol, (3R)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
3-Tetradecyn-1-ol: Similar structure but with the hydroxyl group at the first carbon atom.
Tetradec-1-yn-3-ol: Similar structure but with the triple bond at the first carbon atom.
Uniqueness: 1-Tetradecyn-3-ol, (3R)- is unique due to its specific placement of the hydroxyl group and triple bond, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Propiedades
Fórmula molecular |
C14H26O |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
(3R)-tetradec-1-yn-3-ol |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h2,14-15H,3,5-13H2,1H3/t14-/m0/s1 |
Clave InChI |
XBMBRECRKQFYAT-AWEZNQCLSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](C#C)O |
SMILES canónico |
CCCCCCCCCCCC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


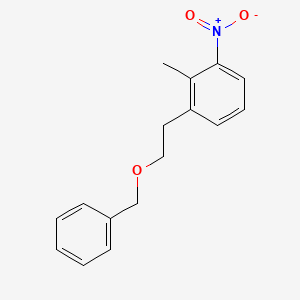
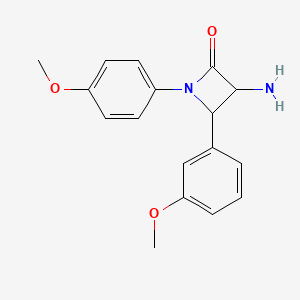
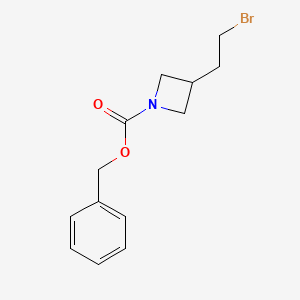
![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
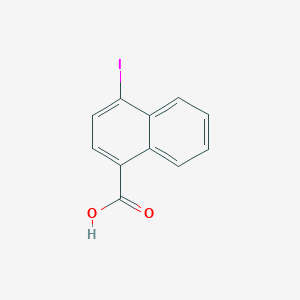
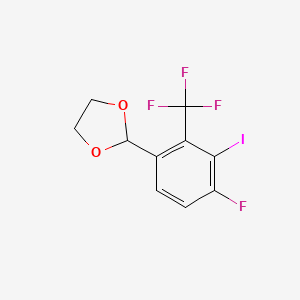
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)

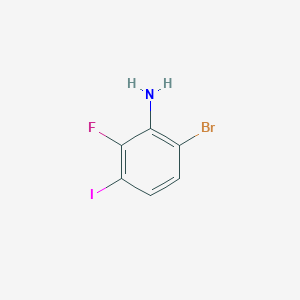
![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B11831482.png)

![(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol](/img/structure/B11831487.png)
![1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831492.png)
